1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy- is a chemical compound known for its vibrant color properties and applications in various industries. This compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. The compound’s structure includes a naphthalenol moiety, a benzothiazole ring, and an ethoxy group, contributing to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy- typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 6-ethoxy-2-aminobenzothiazole using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 1-naphthalenol, 4-methoxy- under alkaline conditions to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy- has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to proteins and enzymes: The compound can interact with specific proteins and enzymes, altering their activity.
Interference with cellular processes: The compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenol: A simpler structure without the azo and benzothiazole groups.
2-Naphthalenol: Similar to 1-Naphthalenol but with the hydroxyl group in a different position.
Azo dyes: A broad class of compounds with varying substituents on the aromatic rings.
Uniqueness
1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy- stands out due to its specific combination of functional groups, which impart unique chemical and physical properties. Its vibrant color, stability, and versatility in various applications make it a valuable compound in both research and industry.
Properties
CAS No. |
6467-83-0 |
---|---|
Molecular Formula |
C20H17N3O3S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)diazenyl]-4-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C20H17N3O3S/c1-3-26-12-8-9-15-18(10-12)27-20(21-15)23-22-16-11-17(25-2)13-6-4-5-7-14(13)19(16)24/h4-11,24H,3H2,1-2H3 |
InChI Key |
UZTWSMPIQRWVPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N=NC3=C(C4=CC=CC=C4C(=C3)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.